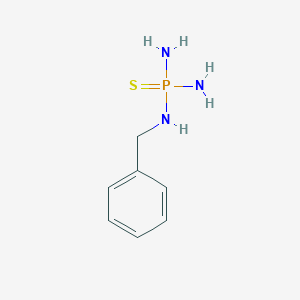
2,4-Dichloro-6-fluorobenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-fluorobenzenethiol is a halogenated aromatic thiol with the molecular formula C6H3Cl2FS. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a thiol group attached to a benzene ring. It is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-fluorobenzenethiol typically involves the halogenation of a benzene derivative followed by thiolation. One common method includes the reaction of 2,4-dichloro-6-fluorobenzene with thiourea under acidic conditions to introduce the thiol group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-fluorobenzenethiol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove halogen atoms or to convert the thiol group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted aromatic compounds.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of dehalogenated or sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-fluorobenzenethiol is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: Potential use in developing pharmaceuticals due to its unique reactivity.
Industry: Used in the production of specialty chemicals and materials, such as functionalized polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-fluorobenzenethiol involves its interaction with nucleophiles and electrophiles due to the presence of halogen atoms and the thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The halogen atoms can participate in various substitution reactions, altering the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzenethiol: Similar structure but lacks the fluorine atom.
4-Fluorothiophenol: Contains a fluorine atom and a thiol group but lacks chlorine atoms.
2,4-Dichloro-6-fluoroquinoline: Contains similar halogen atoms but has a quinoline structure instead of a benzene ring.
Uniqueness
2,4-Dichloro-6-fluorobenzenethiol is unique due to the combination of chlorine, fluorine, and thiol groups on a benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
1242339-24-7 |
|---|---|
Molekularformel |
C6H3Cl2FS |
Molekulargewicht |
197.06 g/mol |
IUPAC-Name |
2,4-dichloro-6-fluorobenzenethiol |
InChI |
InChI=1S/C6H3Cl2FS/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H |
InChI-Schlüssel |
LJMZYTYNKKXQJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)S)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




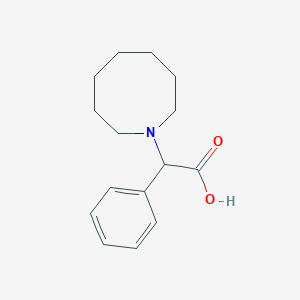

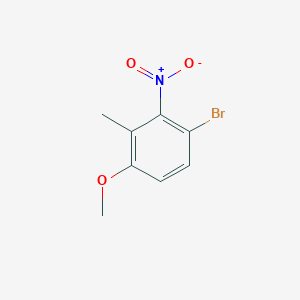
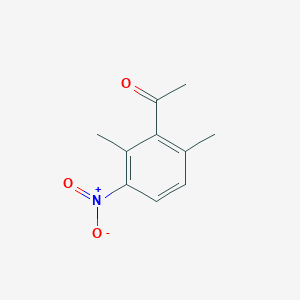
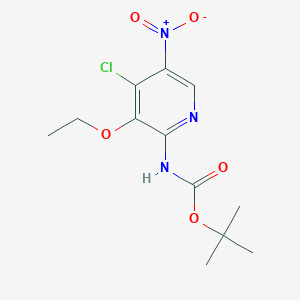
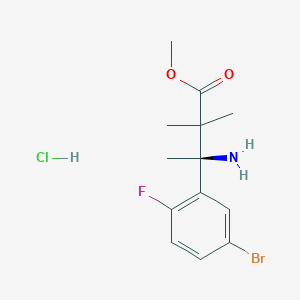

![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
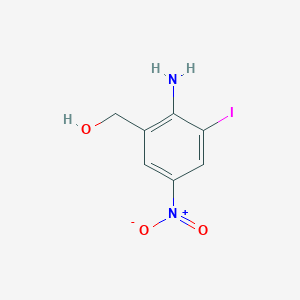
![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)
